1-Hydroxy-1-methylurea
Overview
Description
1-Hydroxy-1-methylurea is a chemical compound with the CAS Number: 7433-43-4 . It has a molecular weight of 90.08 .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-1-methylurea can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be viewed and analyzed .Physical And Chemical Properties Analysis
1-Hydroxy-1-methylurea has a melting point of 65-68 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“1-Hydroxy-1-methylurea” is used in the synthesis of N-substituted ureas . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Hydrophobic Interactions
The methyl groups of N-methylureas, such as “1-Hydroxy-1-methylurea”, weaken hydrophilic interactions and enhance hydrophobic interactions . The values of the ρ0 and Vφo reflect the intermolecular forces due to electrostatic charge, whereas the η0 and γ0 values reflect the frictional and surface forces .
Pharmaceutical Applications
N-substituted urea derivatives, which can be synthesized using “1-Hydroxy-1-methylurea”, have direct applications as pharmaceutical agents . They serve as building blocks for various other important chemicals of high commercial interest .
Agrochemical Applications
N-substituted urea derivatives, synthesized using “1-Hydroxy-1-methylurea”, have direct applications as agrochemicals . They are extensively employed in the agrochemical industry .
Industrial Manufacturing
“1-Hydroxy-1-methylurea” and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical industries . A large number of urea derivatives are high production volume chemicals .
Environmental Impact
The manufacturing methods of “1-Hydroxy-1-methylurea” and its derivatives are a potential source of environment pollution . Synthetic chemists have obligations and challenges to develop resource-efficient as well as environment-friendly production methods .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to hydroxyurea, which is known to inhibit ribonucleoside diphosphate reductase, an enzyme involved in dna synthesis .
Mode of Action
Hydroxyurea, a similar compound, inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides, and halting the cell cycle at the g1/s phase .
Biochemical Pathways
Hydroxyurea is known to interfere with dna synthesis by inhibiting the conversion of ribonucleotides to deoxyribonucleotides .
Pharmacokinetics
Hydroxyurea is known to be readily absorbed and distributed widely into tissues . It is metabolized in the liver and excreted in urine .
Result of Action
Hydroxyurea is known to halt the cell cycle at the g1/s phase, thereby inhibiting dna synthesis .
Action Environment
It is known that the compound is a powder and is stable at room temperature .
properties
IUPAC Name |
1-hydroxy-1-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWOEDAIWSVHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225339 | |
Record name | Urea, N-hydroxy-N-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-methylurea | |
CAS RN |
7433-43-4 | |
Record name | N-Hydroxy-N-methylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7433-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-1-methylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-hydroxy-1-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-hydroxy-N-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-1-methylurea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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